molecular formula C23H27N5O3 B020965 Prazobind CAS No. 107021-36-3

Prazobind

Cat. No. B020965
M. Wt: 421.5 g/mol
InChI Key: MXXRJJCMLRPJOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to Prazobind involves several innovative approaches to create complex molecules with potential biological activities. For instance, the work of Jiang et al. (2010) outlines a unique method for the concise synthesis of highly optically active spirooxazolines, offering a pathway to explore compounds with similar frameworks to Prazobind (Jiang et al., 2010). Similarly, Wilson (2001) describes a traceless solid-phase synthesis of 2,4-diaminoquinazolines, highlighting techniques that could be applied to the synthesis of Prazobind-related structures (Wilson, 2001).

Molecular Structure Analysis

The molecular structure of Prazobind, akin to related compounds, emphasizes the significance of the spirooxindole-type framework, which is known for its bioactivity. The research by Liu et al. (2021) on the synthesis of C3-substituted isoindolin-1-ones from oxazolines and cyclopropanols could provide insights into the molecular structure analysis of Prazobind, demonstrating the complexity and functionality of such molecules (Liu et al., 2021).

Chemical Reactions and Properties

Prazobind's chemical properties can be inferred from studies on similar compounds, where the reactivity and interactions play a crucial role in their potential applications. For example, da Silva et al. (2008) investigated the molecular features of the prazosin molecule required for the activation of Transport-P, which could shed light on the chemical reactions and properties relevant to Prazobind (da Silva et al., 2008).

Physical Properties Analysis

The physical properties of Prazobind-like molecules, including solubility, melting point, and stability, are essential for understanding their behavior in various environments. Research focusing on the physical properties of structurally related compounds can provide valuable insights. For instance, the study by Olędzka et al. (2015) on prazosin-conjugated matrices offers a perspective on the physical characteristics of drug-related compounds, which may parallel those of Prazobind (Olędzka et al., 2015).

Chemical Properties Analysis

Analyzing the chemical properties of Prazobind involves understanding its reactivity, interaction with other molecules, and potential for forming derivatives. Studies on compounds with similar structures, such as the work by Rosini et al. (2003) on prazosin-related compounds, provide a foundation for exploring the chemical properties of Prazobind, including its affinity for specific receptors and the effect of structural modifications on its activity (Rosini et al., 2003).

Scientific Research Applications

  • Alcohol Abuse Treatment : Prazosin has been shown to decrease the motivation to initiate and engage in alcohol consumption, making it a potentially effective pharmacotherapy for people who drink excessively or have a genetic predisposition to alcohol abuse (Verplaetse et al., 2012). Additionally, it has been found to reduce alcohol drinking during prolonged treatment and may be useful for treating alcoholism and alcohol-use disorders (Froehlich et al., 2013).

  • Cardiovascular and Renal Applications : Prazosin can reduce peripheral vascular resistance and improve renal oxygen supply in hypoxic mice, potentially reducing polycythemia (Izaguirre et al., 1994). It is also efficacious in treating hypertension and congestive heart failure, with potential benefits in lowering plasma lipids and improving hemodynamic effects during long-term therapy (Stanaszek et al., 1983).

  • Treatment of PTSD and Sleep Disorders : Prazosin reduces nighttime PTSD symptoms in civilian trauma PTSD, increasing total sleep time, REM sleep time, and mean REM period duration without altering sleep onset latency (Taylor et al., 2008).

  • Benign Prostatic Hyperplasia (BPH) : It increases flow rates and reduces obstructive symptoms in patients with benign prostatic obstruction (Hedlund et al., 1983) and shows comparable short-term efficacy and safety in treating lower urinary tract symptoms associated with BPH (Tsujii, 2000).

  • Neurological Applications : Prazosin can affect recovery after brain damage, as evidenced by a study showing that drugs with antagonistic effects at alpha 1 noradrenergic receptors, including prazosin, retard locomotor recovery after cortical trauma (Feeney & Westerberg, 1990).

  • Enhancing Cardiac Function : Prazosin enhances myocardial contractility, relaxing properties of both ventricles, and improves cardiac pump function in experimental lung-heart failure (Frantsuzova et al., 1992).

properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]octa-2,5-dienyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXRJJCMLRPJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910214
Record name (Bicyclo[2.2.2]octa-2,5-dien-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prazobind

CAS RN

107021-36-3
Record name Szl 49
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107021363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Bicyclo[2.2.2]octa-2,5-dien-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
DP Figlewicz, P Szot - Brain research, 1991 - Elsevier
… We measured [ 3 H]IP 1 release in the presence or absence of theα 1 -adrenergic antagonists prazobind and prazosin. These compounds blocked insulin stimulation of IP 1 …
Number of citations: 39 www.sciencedirect.com
JA García-Sáinz, MT Romero-Avila… - Biochemical and …, 1992 - Elsevier
α 1 -Adrenergic activation stimulated phosphorylase and phosphoinositide turnover in hepatocytes from guinea pigs, rats and rabbits. Chlorethylclonidine inhibited these effects in rat …
Number of citations: 106 www.sciencedirect.com
SL Parker, MS Parker - Regulatory peptides, 2000 - Elsevier
… The Y 5 -like binding was quite insensitive to NEM, but sensitive to chloroethylclonidine (CEC) and prazobind, which were less potent at the Y 1 , and especially at the Y 2 site. The …
Number of citations: 8 www.sciencedirect.com
JF Beeler, RH Cooper - Biochemical Journal, 1995 - portlandpress.com
… had not been exposed to the alkylating agents, prazobind and phenoxybenzamine. Thus, it … previously exposed to primaquine, prazobind and phenoxybenzamine and then washed and …
Number of citations: 21 portlandpress.com
ML Lázaro‐Suárez, JH Gómez‐Zamudio… - Autonomic and …, 2005 - Wiley Online Library
We have characterized the α 1 ‐adrenoceptor subtypes present in isolated aorta of the α 1D ‐adrenoceptor knockout (KO) mice, by chloroethylclonidine (CEC)‐induced alkylation and …
Number of citations: 8 onlinelibrary.wiley.com
AM Elhawary, WA Pettinger, DW Wolff - Journal of Pharmacology and …, 1992 - Citeseer
ABBREVIATiONS: B, maximum binding site density; CEC, chloroethylclonidine dihydrochioride; CIA, cirazoline hydrochloride; DAC, dose-response curve; METH, methoxamine …
Number of citations: 51 citeseerx.ist.psu.edu
KP Minneman, TA Esbenshade - Annual Review of …, 1994 - annualreviews.org
… Some evidence also suggests differential alkylation of alK and a IB-ARs by the alkylating prazosin analog SZL 49, or prazobind (48, 49). Piascik et al (48, 49) reported that injection of …
Number of citations: 225 www.annualreviews.org
M Eltze - European journal of pharmacology, 1996 - Elsevier
… Additionally, the sensitivity of a l-adrenoceptor-mediated effects to chloroethylclonidine, which inactivates a 1~- and a 1o-adrenoceptors, or to SZL-49 (prazobind), which completely …
Number of citations: 43 www.sciencedirect.com
MHM Yousif - core.ac.uk
Blood flow to the ovary is an essential part of the ovulatory process. An increase in blood flow to the ovary precedes the process of ovulation. Therefore, any factor (s) that interfere with …
Number of citations: 0 core.ac.uk
AA Hancock - Drug development research, 1996 - Wiley Online Library
Pharmacological and molecular biological studies have revealed heterogeneity among α 1 adrenoceptor subtypes. Pharmacological agents used to characterize these sites often …
Number of citations: 77 onlinelibrary.wiley.com

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